molecular formula C20H20N2O4S2 B2742821 N-(4-(4-ethoxyphenyl)thiazol-2-yl)-3-(ethylsulfonyl)benzamide CAS No. 898434-21-4

N-(4-(4-ethoxyphenyl)thiazol-2-yl)-3-(ethylsulfonyl)benzamide

Cat. No.: B2742821
CAS No.: 898434-21-4
M. Wt: 416.51
InChI Key: XTZDUAMXHZDQHI-UHFFFAOYSA-N
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Description

N-(4-(4-ethoxyphenyl)thiazol-2-yl)-3-(ethylsulfonyl)benzamide is a complex organic compound that has garnered interest in various fields of scientific research

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-(4-ethoxyphenyl)thiazol-2-yl)-3-(ethylsulfonyl)benzamide typically involves multi-step organic reactions. One common synthetic route includes the formation of the thiazole ring through a cyclization reaction involving a thioamide and an α-haloketone. The ethoxyphenyl group can be introduced via a nucleophilic aromatic substitution reaction. The final step involves the coupling of the thiazole derivative with 3-(ethylsulfonyl)benzoyl chloride under basic conditions to form the desired benzamide compound.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This can include the use of advanced catalysts, controlled temperature and pressure conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(4-(4-ethoxyphenyl)thiazol-2-yl)-3-(ethylsulfonyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The ethylsulfonyl group can be oxidized to form sulfone derivatives.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.

    Reduction: Catalytic hydrogenation or the use of reducing agents like sodium borohydride.

    Substitution: Halogenating agents, nucleophiles like amines or thiols, and appropriate solvents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the ethylsulfonyl group can yield sulfone derivatives, while substitution reactions can introduce various functional groups onto the aromatic rings.

Scientific Research Applications

N-(4-(4-ethoxyphenyl)thiazol-2-yl)-3-(ethylsulfonyl)benzamide has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis to create more complex molecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of N-(4-(4-ethoxyphenyl)thiazol-2-yl)-3-(ethylsulfonyl)benzamide involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes or receptors, modulating their activity. The ethylsulfonyl group may enhance the compound’s solubility and bioavailability, facilitating its transport within biological systems. The exact pathways and molecular targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-(4-methoxyphenyl)thiazol-2-yl)-3-(methylsulfonyl)benzamide
  • N-(4-(4-ethoxyphenyl)thiazol-2-yl)-3-(methylsulfonyl)benzamide
  • N-(4-(4-ethoxyphenyl)thiazol-2-yl)-3-(ethylsulfonyl)benzoic acid

Uniqueness

N-(4-(4-ethoxyphenyl)thiazol-2-yl)-3-(ethylsulfonyl)benzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the ethoxyphenyl group and the ethylsulfonyl-substituted benzamide moiety differentiates it from similar compounds, potentially leading to unique interactions and applications in various fields.

Biological Activity

N-(4-(4-ethoxyphenyl)thiazol-2-yl)-3-(ethylsulfonyl)benzamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article examines its biological properties, mechanisms of action, structure-activity relationships (SAR), and relevant studies that highlight its therapeutic potential.

Chemical Structure and Properties

The compound's chemical structure can be analyzed through its molecular formula and IUPAC name:

  • IUPAC Name : this compound
  • Molecular Formula : C19H22N2O3S2

This structure consists of a thiazole ring, an ethoxyphenyl group, and a benzamide moiety, contributing to its diverse biological activities.

Antitumor Activity

Research has shown that compounds with thiazole moieties exhibit notable antitumor properties. For instance, derivatives containing thiazole rings have demonstrated cytotoxic effects against various cancer cell lines, including colon carcinoma (HCT-15) and others. The presence of electron-donating groups on the phenyl ring has been linked to enhanced activity, with IC50 values indicating significant potency in inhibiting cancer cell proliferation .

CompoundCell LineIC50 (µg/mL)
24aHCT-151.61 ± 1.92
24bHCT-151.98 ± 1.22

Antimicrobial Activity

This compound has also been evaluated for its antimicrobial properties. Studies indicated that similar thiazole derivatives exhibited activity against both Gram-positive and Gram-negative bacteria. The presence of specific substituents on the thiazole and phenyl rings significantly impacts their antimicrobial efficacy .

The biological activity of this compound is attributed to several mechanisms:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways essential for cancer cell survival.
  • DNA Interaction : It can intercalate into DNA, disrupting replication and transcription processes.
  • Signaling Pathway Modulation : The compound influences various cellular signaling pathways, which can lead to altered cell behavior and apoptosis in cancer cells .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound. Key findings include:

  • Thiazole Ring : Essential for cytotoxic activity; modifications can enhance or reduce potency.
  • Substituents on the Phenyl Ring : Electron-donating groups improve activity, while electron-withdrawing groups may diminish it.

Case Studies

Several studies have explored the efficacy of thiazole derivatives in clinical settings:

  • Study on Anticancer Activity : A recent investigation highlighted that compounds similar to this compound showed promising results against A431 skin cancer cells, with molecular dynamics simulations supporting the interaction with Bcl-2 protein, a key regulator in apoptosis .
  • Antimicrobial Efficacy : Another study demonstrated that thiazole derivatives exhibited superior antibacterial activity compared to standard antibiotics like norfloxacin, suggesting their potential as new therapeutic agents against resistant bacterial strains .

Properties

IUPAC Name

N-[4-(4-ethoxyphenyl)-1,3-thiazol-2-yl]-3-ethylsulfonylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N2O4S2/c1-3-26-16-10-8-14(9-11-16)18-13-27-20(21-18)22-19(23)15-6-5-7-17(12-15)28(24,25)4-2/h5-13H,3-4H2,1-2H3,(H,21,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XTZDUAMXHZDQHI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C2=CSC(=N2)NC(=O)C3=CC(=CC=C3)S(=O)(=O)CC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

416.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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